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Abstract
This document provides a detailed guide to the assignment of ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectra for isoamyl butyrate. Included are comprehensive tables of

chemical shifts, multiplicities, and coupling constants, alongside a detailed experimental

protocol for spectral acquisition. Visual diagrams are provided to illustrate the molecular

structure with atom numbering for clear spectral assignment and to outline the experimental

workflow. This application note serves as a practical resource for the structural elucidation and

purity assessment of isoamyl butyrate in research and quality control settings.

Introduction
Isoamyl butyrate, also known as isopentyl butanoate, is an organic ester with the chemical

formula C₉H₁₈O₂. It is a colorless liquid with a fruity odor reminiscent of apricot, banana, or

pineapple. This compound is widely used as a flavoring and fragrance agent in the food,

beverage, and cosmetic industries. Accurate structural confirmation and purity analysis are

critical for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful

analytical technique for this purpose. This note details the assignment of ¹H and ¹³C NMR

spectra of isoamyl butyrate.
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The unambiguous assignment of NMR signals is reliant on a clear and consistent numbering of

the atoms in the molecule. The structure of isoamyl butyrate with the IUPAC recommended

numbering is presented below.

Figure 1: Molecular structure of isoamyl butyrate with atom numbering for NMR spectral assignment.
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Figure 1: Molecular structure of isoamyl butyrate with atom numbering.
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The ¹H and ¹³C NMR spectra of isoamyl butyrate were acquired in deuterated chloroform

(CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectral Data Summary
The proton NMR spectrum of isoamyl butyrate exhibits distinct signals corresponding to the

chemically non-equivalent protons in the molecule. The assignments are summarized in the

table below.

Proton

Assignment

Chemical Shift

(δ) [ppm]
Multiplicity Integration

Coupling

Constant (J)

[Hz]

H-5 4.11 t 2H 6.8

H-2 2.28 t 2H 7.4

H-7 1.67 m 1H -

H-3 1.66 sextet 2H 7.4

H-6 1.52 q 2H 6.8

H-4 0.95 t 3H 7.4

H-8, H-9 0.93 d 6H 6.6

Table 1: ¹H NMR (400 MHz, CDCl₃) spectral data for isoamyl butyrate.[1] Multiplicity: s =

singlet, d = doublet, t = triplet, q = quartet, m = multiplet.

¹³C NMR Spectral Data Summary
The carbon NMR spectrum provides information on the carbon framework of the molecule. The

assignments for isoamyl butyrate are detailed in the table below.
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Carbon Assignment Chemical Shift (δ) [ppm]

C-1 173.68

C-5 62.87

C-6 37.54

C-2 36.35

C-7 25.20

C-8, C-9 22.50

C-3 18.57

C-4 13.70

Table 2: ¹³C NMR (25.16 MHz, CDCl₃) spectral data for isoamyl butyrate.[2]

Experimental Protocol
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of isoamyl butyrate is

provided below.

Sample Preparation
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of isoamyl butyrate in approximately 0.6-

0.7 mL of deuterated chloroform (CDCl₃).[3] For ¹³C NMR, a more concentrated sample of

50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as

an internal reference for chemical shifts (0 ppm).

Solubilization: Ensure the sample is fully dissolved. The solution can be gently vortexed to

ensure homogeneity.

Filtration: To remove any particulate matter that can degrade spectral quality, filter the

solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5

mm NMR tube.[4]
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Tube Cleaning: Use NMR tubes that have been thoroughly cleaned and dried to avoid

contamination. Rinsing with acetone and drying with a stream of dry nitrogen is an effective

method.[5]

NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may

need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Temperature: 298 K.

Number of Scans: 8-16 scans are typically sufficient.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: A range of -2 to 12 ppm is generally adequate.

For ¹³C NMR:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30') to provide a

spectrum with singlets for each carbon.

Temperature: 298 K.

Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a

larger number of scans (e.g., 1024 or more) is often required.[6]

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

Acquisition Time: 1-2 seconds.

Spectral Width: A range of 0 to 200 ppm is standard for most organic molecules.
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Data Processing and Spectral Assignment Workflow
The process from sample preparation to final spectral assignment follows a logical workflow.

Figure 2: General workflow for NMR spectral acquisition and assignment.

Sample Preparation
(Dissolution, Filtration)

Data Acquisition
(¹H and ¹³C NMR)

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

Chemical Shift Calibration
(Referencing to TMS)

¹H Integration Analysis

For ¹H

Multiplicity and J-Coupling Analysis

For ¹H

Spectral Assignment
(Correlating signals to molecular structure)

For ¹³C

Final Report Generation

Click to download full resolution via product page

Figure 2: General workflow for NMR spectral acquisition and assignment.
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Discussion of Spectral Assignments
¹H NMR Spectrum:

The triplet at 4.11 ppm corresponds to the two protons on C-5, which are adjacent to the

oxygen atom and are split by the two protons on C-6.

The triplet at 2.28 ppm is assigned to the two protons on C-2, adjacent to the carbonyl group,

and split by the two protons on C-3.

The multiplet at 1.67 ppm is due to the single proton on C-7, which is coupled to the protons

on C-6 and the two methyl groups (C-8 and C-9).

The sextet at 1.66 ppm arises from the two protons on C-3, which are split by the protons on

C-2 and C-4.

The quartet at 1.52 ppm is assigned to the two protons on C-6, split by the protons on C-5

and C-7.

The upfield triplets and doublets at 0.95 ppm and 0.93 ppm are characteristic of the terminal

methyl groups of the butyrate (C-4) and isoamyl (C-8, C-9) moieties, respectively.

¹³C NMR Spectrum:

The signal at 173.68 ppm is characteristic of a carbonyl carbon in an ester (C-1).

The peak at 62.87 ppm corresponds to the carbon adjacent to the ester oxygen (C-5).

The remaining signals in the aliphatic region are assigned based on their expected chemical

environments, with carbons closer to the electron-withdrawing oxygen and carbonyl groups

appearing further downfield.

Conclusion
This application note provides a comprehensive overview of the ¹H and ¹³C NMR spectral

assignments for isoamyl butyrate. The detailed data tables and experimental protocols offer a

valuable resource for chemists and researchers involved in the analysis of this compound. The

provided workflow and structural diagrams facilitate a clear understanding of the spectral
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features and their correlation to the molecular structure, ensuring accurate identification and

characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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